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Compound of Interest

Compound Name: BAY1217389

Cat. No.: B605921 Get Quote

This technical support center provides essential information for researchers, scientists, and

drug development professionals working with the Monopolar Spindle 1 (MPS1) kinase inhibitor,

BAY1217389, in early phase clinical trials. The following troubleshooting guides and frequently

asked questions (FAQs) are designed to address specific issues that may be encountered

during experimental procedures related to the dose-escalation study of BAY1217389 in

combination with paclitaxel.

Frequently Asked Questions (FAQs)
Q1: What was the primary objective of the early phase dose-escalation trial for BAY1217389?

A1: The primary objectives of the phase I study were to assess the safety and tolerability of

BAY1217389 in combination with paclitaxel, to establish the maximum tolerated dose (MTD),

and to determine the recommended Phase 2 dose (RP2D).[1][2][3] Secondary objectives

included evaluating the pharmacokinetic profiles of both compounds and assessing preliminary

anti-tumor efficacy.[1][2]

Q2: What was the rationale for combining BAY1217389 with paclitaxel?

A2: BAY1217389 is a selective inhibitor of MPS1 kinase, a key regulator of the spindle

assembly checkpoint (SAC).[4][5] Inhibition of MPS1 leads to mitotic catastrophe and cell death

in cancer cells.[1] Preclinical studies demonstrated that the combination of an MPS1 inhibitor

with paclitaxel, a microtubule-stabilizing agent, results in a synergistic anti-tumor effect.[1]
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Q3: What was the design of the dose-escalation study?

A3: The study utilized a novel randomized continual reassessment method (rCRM) to guide

dose escalation.[1][2] Patients with advanced solid tumors were randomized to receive either

oral BAY1217389 in combination with intravenous paclitaxel or paclitaxel monotherapy in the

first cycle.[1][2]

Q4: What were the dosing regimens for BAY1217389 and paclitaxel?

A4: BAY1217389 was administered orally twice daily on a 2-days-on/5-days-off schedule.[1][2]

Paclitaxel was administered intravenously at a dose of 90 mg/m² on days 1, 8, and 15 of a 28-

day cycle.[1]

Q5: What was the starting dose of BAY1217389 in the dose-escalation cohorts?

A5: The starting dose of BAY1217389 was 0.25 mg twice daily.

Q6: What were the major toxicities observed in the study?

A6: The main dose-limiting toxicities (DLTs) were hematologic, with neutropenia being

significant.[1][6] Other common toxicities included nausea, fatigue, and diarrhea.[1][6]

Q7: What was the determined Maximum Tolerated Dose (MTD) for BAY1217389 in

combination with paclitaxel?

A7: The MTD of BAY1217389 was established at 64 mg twice daily when administered with

paclitaxel.[1][6]

Troubleshooting Guide
Issue: Difficulty in reproducing the reported synergistic effect of BAY1217389 and paclitaxel in

vitro.

Possible Cause 1: Suboptimal Dosing Schedule. The clinical trial used a specific intermittent

dosing schedule for BAY1217389 (2-days-on/5-days-off). Continuous exposure in vitro might

not replicate the in vivo conditions that led to the observed synergy.
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Troubleshooting Step: Mimic the clinical dosing schedule in your in vitro experiments by

treating cells with BAY1217389 for a defined period, followed by a drug-free period, before

and during paclitaxel exposure.

Possible Cause 2: Inappropriate Cell Line. The synergistic effect may be cell-type specific.

Troubleshooting Step: Use a panel of cancer cell lines, particularly those known to be

sensitive to paclitaxel, to evaluate the combination effect. The trial's expansion cohort

focused on triple-negative breast cancer.[1]

Issue: High incidence of hematologic toxicity in preclinical models.

Possible Cause: The combination of BAY1217389 and paclitaxel is known to cause

considerable hematologic toxicity, as observed in the clinical trial.[1][6]

Troubleshooting Step: Implement careful monitoring of hematologic parameters in your

animal models. Consider dose adjustments or the use of supportive care measures, such as

growth factors, if ethically permissible and relevant to your research question. The clinical

trial design included a control arm to definitively attribute toxicities.[1]

Data Presentation
Table 1: BAY1217389 Dose-Escalation Cohorts and
Observed Dose-Limiting Toxicities (DLTs)

BAY1217389 Dose Level
(mg, twice daily)

Number of Patients Number of DLTs

80 1 1

240 3 3

Data extracted from the clinical trial results. The MTD was determined to be 64 mg twice daily

based on the overall safety profile and modeling, with the 240 mg dose showing significant

toxicity.[4]
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Table 2: Key Pharmacokinetic Parameters of
BAY1217389

Parameter Value

Route of Administration Oral

Dosing Schedule 2-days-on / 5-days-off

Volume of Distribution High

Terminal Half-life Long

Blood Clearance Low

This table summarizes the favorable pharmacokinetic profile of BAY1217389 as reported in

preclinical and clinical studies.[1]

Experimental Protocols
Detailed, step-by-step experimental protocols for the pharmacokinetic and pharmacodynamic

assays used in the clinical trial are not publicly available. However, the key methodologies are

outlined below.

Pharmacokinetic (PK) Analysis:

Sample Collection: Plasma samples were collected at pre-dose and multiple time points

post-dose (0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 96 hours) to characterize the single-dose

pharmacokinetics of BAY1217389.[4]

Analytical Method: While the specific assay is not detailed, such analyses are typically

performed using validated high-performance liquid chromatography-tandem mass

spectrometry (HPLC-MS/MS) methods.

Pharmacodynamic (PD) Biomarker Analysis:

Objective: To determine the modulation of the target, pharmacodynamic effects were

assessed.[3]
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Biomarker: The exploratory objectives included the determination of pharmacodynamic

target modulation by measuring the decrease in phosphorylated kinetochore-associated

protein pKNL1.[3]

Sample Collection: Paired fresh tumor biopsies or skin punch biopsies were collected for

biomarker analysis.[3]

Analytical Method: The specific laboratory method for pKNL1 analysis is not provided in the

available documentation. Such analyses often involve techniques like immunohistochemistry

(IHC) or immunoassays.
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Caption: Mechanism of action of BAY1217389 and its synergy with paclitaxel.
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Caption: Randomized Continual Reassessment Method (rCRM) workflow for dose escalation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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